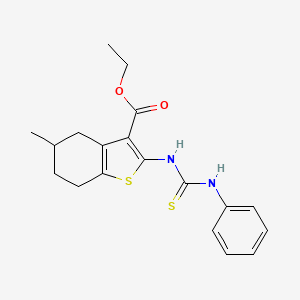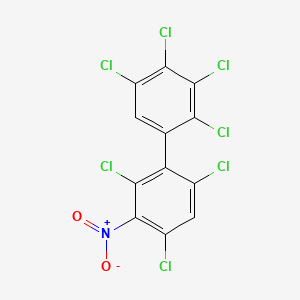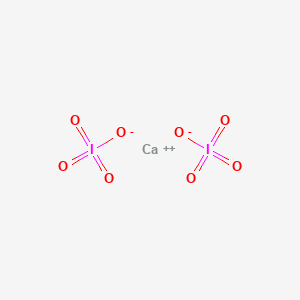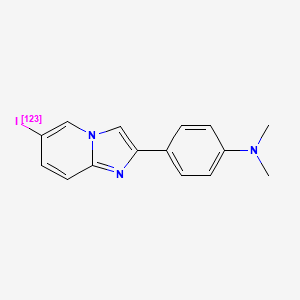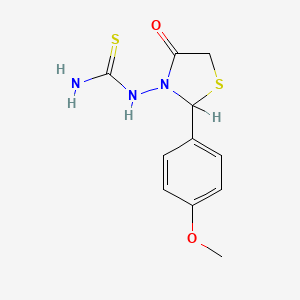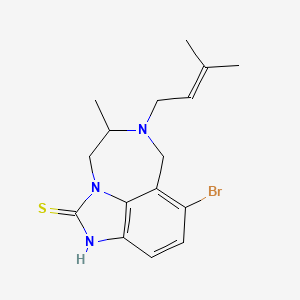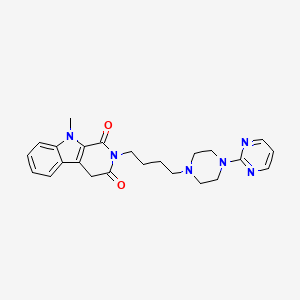
1,4-Dibenzofurandione, 2,6-bis(1,1-dimethylethyl)-8-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dibenzofurandione, 2,6-bis(1,1-dimethylethyl)-8-hydroxy- is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of two tert-butyl groups and a hydroxy group attached to the dibenzofurandione core. Its molecular formula is C21H24O4, and it has a molecular weight of 340.41 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibenzofurandione, 2,6-bis(1,1-dimethylethyl)-8-hydroxy- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of 2,6-di-tert-butylphenol as a starting material, which undergoes a series of reactions including oxidation and cyclization to form the desired dibenzofurandione structure. The reaction conditions often include the use of strong oxidizing agents and specific catalysts to facilitate the formation of the compound.
Industrial Production Methods
In an industrial setting, the production of 1,4-Dibenzofurandione, 2,6-bis(1,1-dimethylethyl)-8-hydroxy- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dibenzofurandione, 2,6-bis(1,1-dimethylethyl)-8-hydroxy- can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Catalysts: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) may be used to facilitate reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield hydroquinones or other reduced forms.
Wissenschaftliche Forschungsanwendungen
1,4-Dibenzofurandione, 2,6-bis(1,1-dimethylethyl)-8-hydroxy- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,4-Dibenzofurandione, 2,6-bis(1,1-dimethylethyl)-8-hydroxy- involves its interaction with molecular targets and pathways within biological systems. The hydroxy group and the dibenzofurandione core play crucial roles in its activity, allowing it to interact with enzymes, receptors, or other biomolecules. These interactions can lead to various biological effects, depending on the specific context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-bis(1,1-dimethylethyl)-8-methoxy-1,4-Dibenzofurandione: A similar compound with a methoxy group instead of a hydroxy group.
2,6-bis(1,1-dimethylethyl)-1,4-Dibenzofurandione: Lacks the hydroxy group, leading to different chemical properties.
Uniqueness
1,4-Dibenzofurandione, 2,6-bis(1,1-dimethylethyl)-8-hydroxy- is unique due to the presence of the hydroxy group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
111305-16-9 |
|---|---|
Molekularformel |
C20H22O4 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
2,6-ditert-butyl-8-hydroxydibenzofuran-1,4-dione |
InChI |
InChI=1S/C20H22O4/c1-19(2,3)12-9-14(22)18-15(16(12)23)11-7-10(21)8-13(17(11)24-18)20(4,5)6/h7-9,21H,1-6H3 |
InChI-Schlüssel |
NFJLXKAFJUPGQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC2=C1OC3=C2C(=O)C(=CC3=O)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


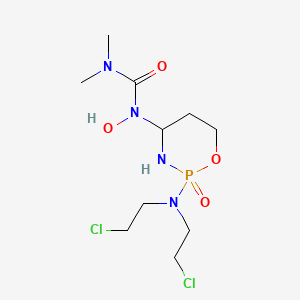
![2-Chloro-N-[2-(1,1-dimethylethoxy)-2-(4-methoxyphenyl)ethyl]-3,4-dimethoxyphenethylamine](/img/structure/B12715415.png)
